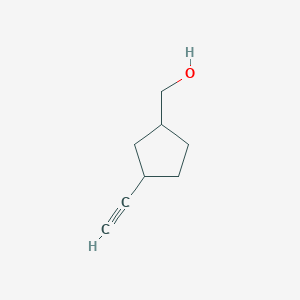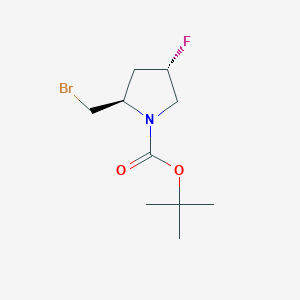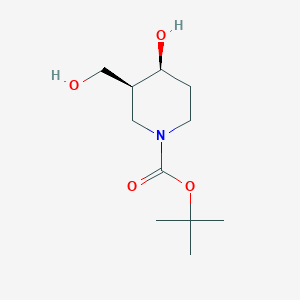![molecular formula C16H8Br2N2 B8219185 7,10-Dibromodibenzo[f,h]quinoxaline](/img/structure/B8219185.png)
7,10-Dibromodibenzo[f,h]quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7,10-Dibromodibenzo[f,h]quinoxaline is a brominated derivative of dibenzoquinoxaline, a nitrogen-containing heterocyclic compound. It is characterized by the presence of two bromine atoms at the 7 and 10 positions of the dibenzoquinoxaline structure. This compound is of significant interest in the field of organic electronics and materials science due to its unique electronic properties .
准备方法
The synthesis of 7,10-Dibromodibenzo[f,h]quinoxaline typically involves the bromination of dibenzoquinoxaline. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as chloroform or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial production methods for this compound are not well-documented, but laboratory-scale synthesis often involves the aforementioned bromination process. The reaction conditions are optimized to achieve high yields and purity of the final product.
化学反应分析
7,10-Dibromodibenzo[f,h]quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include organolithium or Grignard reagents.
Oxidation and Reduction: The compound can undergo oxidation to form quinoxaline derivatives or reduction to remove the bromine atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex organic structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an organolithium reagent can yield a variety of functionalized dibenzoquinoxalines.
科学研究应用
7,10-Dibromodibenzo[f,h]quinoxaline has several applications in scientific research:
Organic Electronics: It is used as a building block for the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Materials Science: The compound is used in the development of new materials with specific electronic and optical properties.
Biological Research: While not as common, it can be used in the synthesis of biologically active molecules for medicinal chemistry research.
作用机制
The mechanism by which 7,10-Dibromodibenzo[f,h]quinoxaline exerts its effects is primarily related to its electronic structure. The presence of bromine atoms influences the electron density and distribution within the molecule, affecting its reactivity and interaction with other molecules. In organic electronics, it acts as a host material to harvest triplet excitons for phosphorescent emission .
相似化合物的比较
Similar compounds to 7,10-Dibromodibenzo[f,h]quinoxaline include other brominated dibenzoquinoxalines and related heterocyclic compounds such as:
6,11-Dibromodibenzo[f,h]quinoxaline: Another brominated derivative with similar electronic properties.
2,7-Dibromophenanthrene-9,10-dione: Used in similar applications in organic electronics.
The uniqueness of this compound lies in its specific bromination pattern, which imparts distinct electronic properties compared to other derivatives.
属性
IUPAC Name |
7,10-dibromophenanthro[9,10-b]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Br2N2/c17-9-1-3-11-13(7-9)14-8-10(18)2-4-12(14)16-15(11)19-5-6-20-16/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCWFVGKBUCTOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C3=C(C=CC(=C3)Br)C4=NC=CN=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Br2N2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.06 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 10,10-difluoro-2,7-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B8219116.png)







![3-Bromo-5H,6H,7H,8H,9H-pyrido[2,3-d]azepine](/img/structure/B8219166.png)


![9-[1,1'-Biphenyl]-3-yl-3,3'-bi-9H-carbazole](/img/structure/B8219198.png)

